molecular formula C17H17NO2 B2554312 N-(3-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 933253-23-7

N-(3-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No. B2554312
CAS RN: 933253-23-7
M. Wt: 267.328
InChI Key: QBONKOIEPDPSPV-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a derivative of the chromene family, which is a class of organic compounds with diverse biological activities. Chromene derivatives have been extensively studied due to their pharmacological properties, including antioxidant, antibacterial, and cytotoxic activities. These compounds are characterized by a 2H-chromene core, which can be functionalized at various positions to yield a wide range of derivatives with different biological activities .

Synthesis Analysis

The synthesis of chromene derivatives often involves multicomponent reactions, which are efficient methods that allow the combination of several reactants in a single step. For instance, a novel series of 4H-chromene-3-carboxamide derivatives were synthesized using a solvent-free multicomponent reaction catalyzed by ceric ammonium nitrate (CAN) . Similarly, indolyl-4H-chromene-3-carboxamides were synthesized through a one-pot reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) . These methods provide advantages such as short reaction times, high yields, and environmental friendliness due to the absence of solvents.

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a 2H-chromene core, which can be further modified with various substituents. The crystal structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide revealed an anti-rotamer conformation about the C-N bond, with the possibility of the amide O atom being trans- or cis-related to the O atom of the pyran ring . Such structural variations can significantly influence the biological activity and physical properties of these compounds.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, including Knoevenagel condensation and Michael addition, as part of their synthesis. The reactivity of the chromene core allows for the introduction of different functional groups, which can lead to the formation of a wide array of compounds with diverse biological activities. For example, the reaction of N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes led to the formation of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as solvatochromism, can be studied using techniques like UV-Vis spectroscopy. Solvatochromic properties are influenced by the polarity of the solvents, which can affect the electronic absorption spectra of these compounds . Additionally, the introduction of different substituents can alter the physical properties, such as solubility and melting points, which are important for the pharmacokinetic profile of these molecules.

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis Approaches: New derivatives of 4H-chromene-3-carboxamide have been synthesized using one-pot, three-component protocols. These methodologies are highlighted for their efficiency, broad substrate scope, and the production of compounds with potential antioxidant and antibacterial properties (Subbareddy & Sumathi, 2017). Another study focuses on the solvent-free synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives showing promising antibacterial and antioxidant activities (Chitreddy & Shanmugam, 2017).
  • Chemosensors: Chromene derivatives have been developed as highly sensitive and selective chemosensors for detecting ions like Cu2+ and H2PO4−, demonstrating the versatility of chromene structures in analytical chemistry applications (Meng et al., 2018).

Biological Activities

  • Antimicrobial and Antioxidant Properties: Several studies have synthesized chromene-3-carboxamide derivatives that exhibit good antioxidant and antimicrobial activities. Compounds have shown effectiveness against various bacterial strains, suggesting their potential as therapeutic agents (Khan et al., 2019).
  • Cytotoxicity and Antioxidant Agents: Novel compounds synthesized under environmentally friendly conditions have demonstrated cytotoxicity against cancer cell lines and significant antioxidant activity, indicating their potential in cancer research and free radical scavenging (Ali et al., 2021).

Material Science

  • Polymer Science: Research into the synthesis and properties of novel poly(coumarin-amide)s has led to the development of photosensitive polyamides with high thermal stability and solubility in polar solvents. These materials could have applications in coatings, adhesives, and photonic devices due to their unique properties (Nechifor, 2009).

Analytical Applications

  • Crystal Structure Analysis: Studies on the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides provide insights into the molecular conformations and interactions that can influence the physical properties and reactivity of these compounds (Gomes et al., 2015).

properties

IUPAC Name

N-(3-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-12-5-4-7-15(9-12)18-17(19)14-10-13-6-2-3-8-16(13)20-11-14/h2-9,14H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBONKOIEPDPSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

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